molecular formula C6H12ClNO2 B7721426 (R)-Pyrrolidine-3-acetic acid HCl

(R)-Pyrrolidine-3-acetic acid HCl

Cat. No.: B7721426
M. Wt: 165.62 g/mol
InChI Key: BDLQVQGTZQCUQF-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Pyrrolidine-3-acetic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidine-3-acetic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the acetic acid moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between a suitable amine and a diester can lead to the formation of the pyrrolidine ring, which is then functionalized to introduce the acetic acid group.

Industrial Production Methods

Industrial production of ®-Pyrrolidine-3-acetic acid hydrochloride often employs large-scale synthesis techniques that ensure high yield and purity. This may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. The final product is typically purified through crystallization or chromatography to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidine-3-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups into the pyrrolidine ring.

Scientific Research Applications

®-Pyrrolidine-3-acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of neurotransmitter systems.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Pyrrolidine-3-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate the activity of these targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a carboxylic acid group at the 2-position.

    Pyrrolidine-2,5-dione:

    Proline: A naturally occurring amino acid with a pyrrolidine ring.

Uniqueness

®-Pyrrolidine-3-acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLQVQGTZQCUQF-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924174
Record name (Pyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122442-01-7
Record name (Pyrrolidin-3-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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